Angustanoic acid G
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angustanoic acid G typically involves the extraction from natural sources, specifically the roots of Illicium jiadifengpi . The extraction process includes the use of solvents such as dichloromethane to isolate the compound from the plant material .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Angustanoic acid G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Angustanoic acid G has a wide range of applications in scientific research, including:
Mechanism of Action
Angustanoic acid G is part of a family of abietane-type diterpenoids, which includes similar compounds such as angustanoic acids B, C, D, E, and F . These compounds share a common structural framework but differ in their functional groups and biological activities. This compound is unique due to its specific endoperoxide structure, which contributes to its distinct biological properties .
Comparison with Similar Compounds
- Angustanoic acid B
- Angustanoic acid C
- Angustanoic acid D
- Angustanoic acid E
- Angustanoic acid F
Properties
Molecular Formula |
C19H24O3 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22)/t16-,18-,19+/m1/s1 |
InChI Key |
VUSNLFYUMKLEAV-QRQLOZEOSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)C(=O)O)C |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Origin of Product |
United States |
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